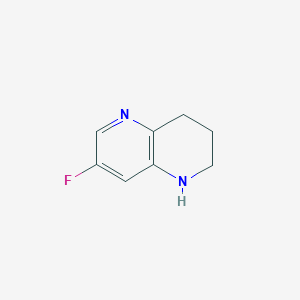

7-Fluoro-1,2,3,4-tetrahydro-1,5-naphthyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Fluoro-1,2,3,4-tetrahydro-1,5-naphthyridine is a chemical compound with the CAS Number: 1211527-95-5 . It has a molecular weight of 152.17 .

Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including 7-Fluoro-1,2,3,4-tetrahydro-1,5-naphthyridine, has been covered in various studies . One of the strategies involves the aza-Diels-Alder reaction (Povarov reaction) activated by Lewis acid . Tetrahydro- and decahydro-1,5-naphthtyrines can be easily oxidized to the aromatic 1,5-naphthyridines .Molecular Structure Analysis

The InChI Code for 7-Fluoro-1,2,3,4-tetrahydro-1,5-naphthyridine is 1S/C8H9FN2/c9-6-4-8-7 (11-5-6)2-1-3-10-8/h4-5,10H,1-3H2 .Chemical Reactions Analysis

1,5-naphthyridine derivatives exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Scientific Research Applications

Synthesis and Structural Studies

Synthetic Methods : The compound has been synthesized using various methods, including a one-pot diazotation–fluorodediazoniation reaction, which is significant for large-scale production (Abele et al., 2014). Another method involves the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an important intermediate for anticancer drugs (Zhang et al., 2019).

Structural Modifications for Antitumor Activity : Research has focused on altering the structure, particularly at the C-6, C-5, and C-7 positions, to evaluate cytotoxic activity against various tumor cell lines. These studies highlight the potential of naphthyridine derivatives in cancer research (Tsuzuki et al., 2004).

Application in Disease Research and Treatment

Antitumor Agents : Certain 7-substituted 1,8-naphthyridine derivatives have shown promise as antitumor agents, with modifications at specific positions resulting in significant cytotoxic activity against cancer cell lines (Tomita et al., 2002).

Development of Novel Inhibitors : Naphthyridine derivatives have been used in the design of novel inhibitors for various applications, including HIV-1 integrase inhibition, suggesting their role in developing antiviral therapies (Zhuang et al., 2003).

Chemical and Biological Analysis

Fluorescent Probes : Naphthyridine derivatives have been developed as fluorescent probes for detecting biothiols in vitro and in vivo, demonstrating their potential in biochemical analysis (Sun et al., 2020).

Chemical Receptors for Uric Acid : Naphthyridine-based receptors have been synthesized for the recognition of uric acid, highlighting their utility in complexation reactions and potential applications in medical diagnostics (Dey et al., 2014).

Safety and Hazards

The safety information for 7-Fluoro-1,2,3,4-tetrahydro-1,5-naphthyridine includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

7-fluoro-1,2,3,4-tetrahydro-1,5-naphthyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2/c9-6-4-8-7(11-5-6)2-1-3-10-8/h4-5,10H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCUIARCTARGQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=N2)F)NC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-{[(3-fluorophenyl)amino]methyl}phenol](/img/structure/B2359565.png)

![N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2359571.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isopropyloxalamide](/img/structure/B2359572.png)

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide](/img/structure/B2359575.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2359577.png)

![(5R,7S)-5,7-Dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2359584.png)